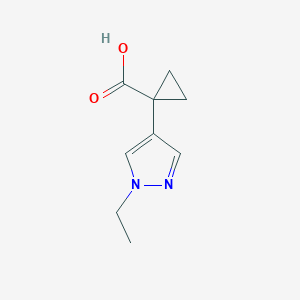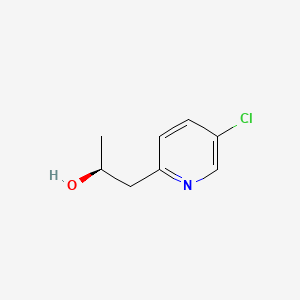
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine.
Grignard Reaction: The 5-chloropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Chloropyridin-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
5-Chloropyridin-2-ylmethanol: A related compound with a hydroxyl group directly attached to the pyridine ring.
2-(5-Chloropyridin-2-yl)ethanol: A compound with a shorter carbon chain.
Uniqueness
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
(2S)-1-(5-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
YZQMIBHSFMUXNP-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC1=NC=C(C=C1)Cl)O |
Kanonische SMILES |
CC(CC1=NC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13590472.png)
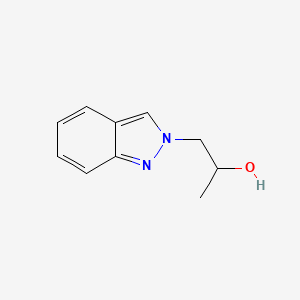
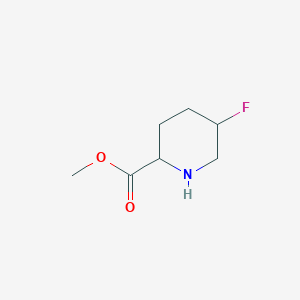
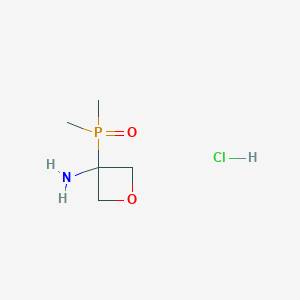

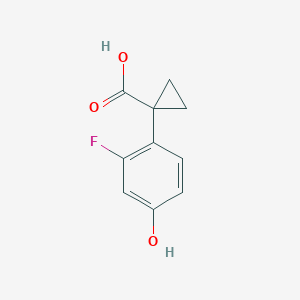
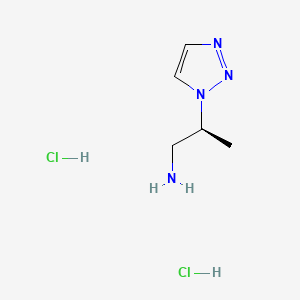

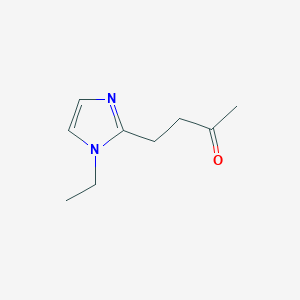

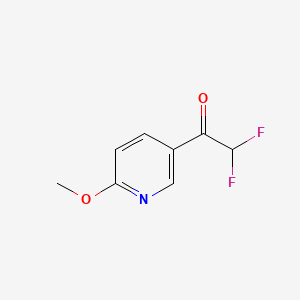
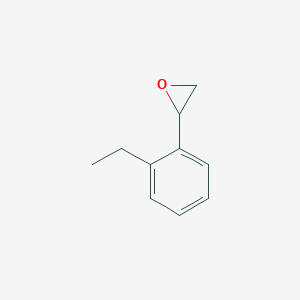
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
